BODIPY FL Hydrazide

Description

Properties

IUPAC Name |

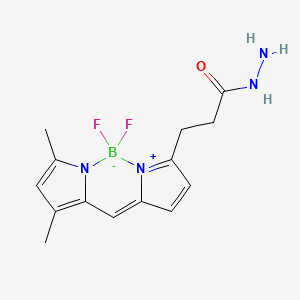

3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BF2N4O/c1-9-7-10(2)20-13(9)8-12-4-3-11(5-6-14(22)19-18)21(12)15(20,16)17/h3-4,7-8H,5-6,18H2,1-2H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFYHYVNCFIXKNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NN)C)C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BF2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to BODIPY™ FL Hydrazide

This guide provides a comprehensive overview of BODIPY™ FL Hydrazide, a versatile fluorescent probe for the detection and labeling of carbonyl-containing molecules. It covers the core chemical structure, photophysical properties, reaction mechanisms, and detailed protocols for its application in biological research.

Introduction

BODIPY™ FL Hydrazide is a bright, green-fluorescent dye belonging to the boron-dipyrromethene (BODIPY) family.[] Characterized by high fluorescence quantum yields, sharp emission peaks, and relative insensitivity to environmental pH and polarity, BODIPY dyes are exceptional tools for bioimaging and analysis.[2][3] The key feature of BODIPY FL Hydrazide is its terminal hydrazide moiety (-NHNH₂), which serves as a reactive handle for the covalent labeling of aldehydes and ketones.[4]

This reactivity makes it an ideal probe for labeling glycoproteins, polysaccharides, and other biomolecules containing or modified to contain carbonyl groups.[5] Its applications are prominent in fluorescence microscopy, flow cytometry, high-throughput screening, and drug discovery.

Chemical Structure and Physicochemical Properties

The core of this compound is the 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene structure, which is responsible for its robust fluorescent properties.

-

IUPAC Name: 4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-propionic acid, hydrazide

-

Molecular Formula: C₁₄H₁₇BF₂N₄O

-

Appearance: Brown to orange solid

The key physicochemical and spectral properties are summarized in the table below.

| Property | Value | Citations |

| Molecular Weight | 306.12 g/mol | |

| Excitation Maximum (λex) | ~503 nm | |

| Emission Maximum (λem) | ~509 - 516 nm | |

| Molar Extinction Coeff. (ε) | ~92,000 cm⁻¹M⁻¹ | |

| Fluorescence Quantum Yield (Φ) | ~0.97 | |

| Fluorescence Lifetime (τ) | ~5.7 nanoseconds | |

| Solubility | Soluble in polar organic solvents (DMSO, DMF), methanol; poorly soluble in water. | |

| Storage Conditions | Store at -20°C in the dark, desiccated. Can be shipped at room temperature for short periods. |

Mechanism of Action and Labeling Chemistry

The primary utility of this compound lies in its specific reaction with carbonyl groups (aldehydes and ketones) to form a stable hydrazone bond. This reaction is a nucleophilic addition-elimination process.

For biological applications, particularly for labeling glycoproteins, target aldehyde groups are often not naturally present. They can be generated through mild oxidation of cis-diols in carbohydrate residues (like sialic acids) using sodium periodate (NaIO₄). The reaction proceeds in two main stages:

-

Oxidation: Glycoprotein sugar moieties are oxidized with NaIO₄ to create reactive aldehydes.

-

Hydrazone Formation: The hydrazide group of the BODIPY dye nucleophilically attacks the aldehyde, forming a covalent hydrazone linkage. This bond can be further stabilized by reduction with an agent like sodium cyanoborohydride to form a more stable alkylhydrazine bond, though the hydrazone is often sufficient for many applications.

Diagram of the Labeling Reaction

Caption: Chemical labeling workflow for glycoproteins.

Experimental Protocols

Protocol 4.1: General Labeling of Glycoproteins (e.g., Antibodies)

This protocol describes the site-specific labeling of glycoproteins by oxidizing their carbohydrate domains to create aldehydes for reaction with this compound.

Materials:

-

Glycoprotein (e.g., IgG antibody)

-

This compound

-

Sodium meta-periodate (NaIO₄)

-

Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5

-

Quenching Solution: 15 mM Glycerol or similar quenching agent

-

Anhydrous DMSO

-

Desalting column (e.g., Sephadex G-25)

Procedure:

-

Protein Preparation: Dissolve the glycoprotein in the Reaction Buffer to a final concentration of 2-5 mg/mL.

-

Oxidation:

-

Prepare a fresh 20-100 mM solution of NaIO₄ in ice-cold Reaction Buffer. Protect from light.

-

Add the NaIO₄ solution to the protein solution to achieve a final concentration of 1-10 mM. Note: 1 mM periodate selectively targets terminal sialic acids, while >10 mM will oxidize other sugars.

-

Incubate the reaction for 30-60 minutes on ice in the dark.

-

-

Quenching (Optional but Recommended): Stop the oxidation by adding a quenching solution (e.g., glycerol) to a final concentration of 15 mM and incubate for 10 minutes on ice.

-

Purification: Immediately remove excess periodate and quenching agent by passing the solution through a desalting column pre-equilibrated with Reaction Buffer (pH 5.5).

-

Dye Preparation: Prepare a 50 mM stock solution of this compound in anhydrous DMSO.

-

Labeling Reaction:

-

Add the this compound stock solution to the purified, oxidized glycoprotein solution. A final dye concentration of 5-10 mM is a good starting point.

-

Incubate for 2 hours to overnight at room temperature, protected from light.

-

-

Final Purification: Remove unreacted dye by extensive dialysis or by using a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

-

Storage: Store the labeled glycoprotein at 4°C for short-term use or at -20°C (with glycerol) for long-term storage.

Protocol 4.2: Fluorescent Imaging of Live Cells

This protocol provides a general workflow for visualizing cellular components labeled with BODIPY FL conjugates.

Materials:

-

Cells grown on chambered coverglass

-

BODIPY FL-labeled molecule of interest (e.g., a lipid or drug)

-

Cell culture medium (e.g., DMEM)

-

Hoechst 33342 or DAPI for nuclear counterstain

-

Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP channel)

Procedure:

-

Cell Culture: Plate cells on a chambered coverglass and grow to the desired confluency.

-

Labeling:

-

Prepare the BODIPY FL-labeled probe at the desired final concentration in cell culture medium.

-

Remove the existing medium from the cells and replace it with the probe-containing medium.

-

Incubate for the desired time (e.g., 30 minutes to 2 hours) at 37°C and 5% CO₂. The optimal time and concentration must be determined empirically.

-

-

Washing: Gently wash the cells two to three times with warm culture medium or PBS to remove the unbound probe.

-

Counterstaining (Optional): To visualize nuclei, incubate cells with a nuclear stain like Hoechst 33342 (e.g., 1 µg/mL) for 10-20 minutes at room temperature.

-

Final Wash: Perform a final wash with warm medium or PBS.

-

Imaging:

-

Immediately image the live cells using a fluorescence microscope.

-

Detect BODIPY FL fluorescence using a standard FITC/GFP filter set (Excitation: ~488 nm, Emission: ~500-550 nm).

-

Detect the nuclear stain using a DAPI filter set if applicable.

-

Applications and Significance

This compound is a cornerstone reagent for glycobiology and drug development due to its specificity and excellent photophysical properties.

-

Glycoprotein Profiling: Enables the fluorescent labeling of glycoproteins on cell surfaces, in cell lysates, or after separation by gel electrophoresis. This is critical for studying changes in glycosylation associated with disease states like cancer.

-

Drug Delivery and Tracking: Drugs functionalized with a hydrazide group can be conjugated to carrier molecules or tracked directly within cells. The BODIPY fluorophore allows for real-time visualization of drug localization and release.

-

High-Sensitivity Analysis: Its high extinction coefficient and quantum yield make it suitable for highly sensitive detection in applications like HPLC with fluorescence detection (HPLC/FLD), providing significantly better limits of detection than traditional labels.

-

Cellular Imaging: As a hydrophobic dye, it is well-suited for labeling lipids and membranes, providing crisp, high-contrast images in fluorescence microscopy.

Workflow for Glycoprotein Analysis

Caption: Experimental workflow for glycoprotein analysis.

Disclaimer: This document is for research informational purposes only. Protocols should be optimized for specific experimental contexts. BODIPY is a trademark of Thermo Fisher Scientific.

References

BODIPY FL Hydrazide: A Technical Guide to the Mechanism of Action for Carbonyl Detection

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core mechanism of action of BODIPY FL Hydrazide as a fluorescent probe for the detection of carbonyl groups, particularly in the context of biological research and drug development. This guide covers the underlying chemical principles, quantitative fluorescence data, and detailed experimental protocols for its application in various research methodologies.

Introduction to Carbonyl Detection and Oxidative Stress

Protein carbonylation is a type of protein oxidation that results from the covalent modification of protein side chains by reactive oxygen species (ROS) or by-products of oxidative stress, leading to the formation of ketone or aldehyde groups.[1] This modification is a key biomarker for oxidative stress and has been implicated in the pathology of numerous diseases, including neurodegenerative disorders, diabetes, and aging-related conditions.[2][3][4] The detection and quantification of carbonylated proteins are therefore crucial for understanding disease mechanisms and for the development of novel therapeutic interventions. This compound has emerged as a highly sensitive and photostable fluorescent probe for the detection of these carbonyl groups in biological samples.[5]

Core Mechanism of Action

The detection of carbonyl groups by this compound is based on a two-step chemical reaction. The initial step involves the reaction of the hydrazide moiety of the BODIPY FL molecule with an aldehyde or ketone group on a target molecule, such as a carbonylated protein. This reaction forms a reversible Schiff base linkage, resulting in a BODIPY FL hydrazone.

To ensure a stable covalent bond, a second step involving a reduction of the Schiff base is typically performed. A reducing agent, such as sodium borohydride or sodium cyanoborohydride, is used to convert the hydrazone into a stable alkyl hydrazide linkage. This two-step process ensures the stable and specific labeling of carbonylated molecules for subsequent detection and analysis.

Quantitative Data and Fluorometric Properties

BODIPY FL is a bright and highly photostable green-fluorescent dye. Its fluorescence is characterized by high quantum yields and a narrow emission bandwidth, making it an excellent fluorophore for sensitive detection. The spectral properties of this compound are largely retained in its hydrazone form, allowing for robust detection of the labeled molecules.

Table 1: Photophysical Properties of this compound

| Property | Value | Reference |

| Excitation Maximum (λex) | ~503 nm | |

| Emission Maximum (λem) | ~509 nm | |

| Molar Extinction Coefficient (ε) | ~92,000 cm⁻¹M⁻¹ | |

| Fluorescence Quantum Yield (Φ) | ~0.97 |

Table 2: Comparison of BODIPY Hydrazide and its Hydrazone Derivatives

| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Notes | Reference |

| BODIPY-substituted hydrazine (BHA) | 420 | - | Low | Weakly fluorescent before reaction. | |

| BHA-Formaldehyde Hydrazone | - | 466 | 0.40 | Significant fluorescence increase upon reaction. | |

| 3-chloro-5-hydrazino-BDP | - | - | Weak | Weakly fluorescent before reaction. | |

| Hydrazone from aliphatic aldehyde | 513 | 543 | 0.11 (in dioxane) | Fluorescence "turn-on" upon hydrazone formation. | |

| Hydrazone from aromatic aldehyde | 531 | 559 | 0.21 (in dioxane) | Fluorescence properties are influenced by the carbonyl source. |

Experimental Protocols

Labeling of Carbonylated Proteins in Solution

This protocol is a general guideline for labeling carbonylated proteins in a protein extract.

-

Sample Preparation: Prepare the protein extract in a suitable buffer.

-

Derivatization with this compound:

-

Add a final concentration of 1 mM this compound to the protein sample.

-

Incubate the mixture in the dark at room temperature for 2 hours with gentle agitation.

-

-

Reduction of Schiff Base:

-

Add a final concentration of 10 mM sodium cyanoborohydride.

-

Incubate for an additional 30 minutes at room temperature in the dark.

-

-

Removal of Excess Dye: Remove unreacted this compound by protein precipitation (e.g., with trichloroacetic acid) or through a desalting column.

-

Analysis: The labeled proteins are now ready for downstream analysis such as SDS-PAGE and fluorescence imaging.

In-gel Detection of Carbonylated Proteins (2D-Oxi Electrophoresis)

This protocol is adapted for the detection of carbonylated proteins in a 2D gel.

-

Protein Extraction and Quantification: Extract total protein from cells or tissues and determine the protein concentration.

-

Derivatization:

-

To 20 µg of protein extract, add a solution of this compound to a final concentration of 10 µM.

-

Incubate for 2 hours in the dark at room temperature.

-

-

First Dimension (Isoelectric Focusing): Rehydrate the IEF strip with the labeled protein sample and perform isoelectric focusing according to the manufacturer's instructions.

-

Second Dimension (SDS-PAGE): Equilibrate the IEF strip and run the second dimension on an SDS-PAGE gel.

-

Fluorescence Imaging: After electrophoresis, visualize the labeled proteins directly in the gel using a fluorescence scanner with appropriate excitation and emission filters for BODIPY FL.

-

Total Protein Staining: Subsequently, stain the gel with a total protein stain (e.g., Coomassie Blue or SYPRO Ruby) to normalize the carbonylation signal to the total protein amount in each spot.

Flow Cytometry Analysis of Cellular Carbonylation

This protocol allows for the quantification of total cellular protein carbonylation in a cell population.

-

Cell Culture and Treatment: Culture cells to the desired confluency and treat with experimental compounds to induce oxidative stress if required.

-

Cell Harvesting and Fixation: Harvest the cells and fix them with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Labeling:

-

Resuspend the cells in a solution containing 1 µM this compound.

-

Incubate for 1-2 hours at room temperature in the dark.

-

-

Washing: Wash the cells twice with PBS to remove excess dye.

-

Flow Cytometry: Analyze the cells on a flow cytometer equipped with a 488 nm laser for excitation and a filter appropriate for detecting the emission of BODIPY FL (typically around 515-530 nm).

Fluorescence Microscopy of Cellular Carbonylation

This protocol is for the visualization of carbonylated proteins within cells.

-

Cell Culture and Treatment: Grow cells on coverslips and apply experimental treatments.

-

Fixation and Permeabilization: Fix and permeabilize the cells as described in the flow cytometry protocol.

-

Labeling: Incubate the cells with 1 µM this compound for 1-2 hours at room temperature in the dark.

-

Washing: Wash the coverslips three times with PBS.

-

Mounting and Imaging: Mount the coverslips on microscope slides with an appropriate mounting medium. Visualize the cellular fluorescence using a fluorescence microscope with a filter set suitable for BODIPY FL.

Signaling Pathways and Experimental Workflows

Oxidative Stress and Protein Carbonylation Pathway

Oxidative stress, characterized by an overproduction of ROS, is a central mechanism leading to protein carbonylation. ROS can directly oxidize amino acid side chains or react with polyunsaturated fatty acids to generate reactive aldehydes that subsequently modify proteins.

Experimental Workflow for Carbonyl Detection

The general workflow for detecting carbonylated biomolecules using this compound involves sample preparation, labeling, removal of excess probe, and subsequent analysis. The specific steps may vary depending on the sample type and the analytical method used.

Conclusion

This compound is a powerful tool for the sensitive and specific detection of carbonyl groups in a wide range of biological samples. Its excellent photophysical properties and straightforward reaction mechanism make it an ideal probe for studying oxidative stress and its role in health and disease. The protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies.

References

- 1. Protein carbonylation - Wikipedia [en.wikipedia.org]

- 2. Protein Carbonylation and Metabolic Control Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of New Bodipy Hydrazide Fluorescent Probes for the Detection of Carbonylated Proteins Generated by Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protein carbonylation in food and nutrition: a concise update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis and Characterization of BODIPY-Appended Hydrazines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and applications of BODIPY-appended hydrazines. These fluorescent compounds have garnered significant interest due to their versatile photophysical properties and their utility as probes and sensors in various biological and chemical systems. This document details the synthetic methodologies, characterization techniques, and key quantitative data, offering a valuable resource for researchers in chemistry, biology, and drug development.

Introduction to BODIPY-Appended Hydrazines

Boron-dipyrromethene (BODIPY) dyes are a class of highly fluorescent molecules known for their sharp absorption and emission peaks, high fluorescence quantum yields, and excellent photostability.[1][2][3] The functionalization of the BODIPY core with a hydrazine moiety introduces a reactive group that can participate in various chemical reactions, making these compounds ideal for the development of fluorescent probes and sensors.[4][5] The hydrazine group can act as a recognition site for specific analytes, and its interaction with the BODIPY fluorophore often leads to a change in the photophysical properties, enabling "turn-on" or ratiometric fluorescence sensing.

Synthesis of BODIPY-Appended Hydrazines

The synthesis of BODIPY-appended hydrazines can be broadly categorized into two main strategies: nucleophilic substitution on a pre-formed BODIPY core and condensation reactions with a hydrazine-containing moiety.

A common and facile method involves the nucleophilic substitution of a suitable leaving group on the BODIPY core with hydrazine hydrate. Halogenated or methylthio-substituted BODIPYs are often used as precursors.

Experimental Protocol: Synthesis of a meso-hydrazinyl BODIPY

-

Dissolve the meso-chloro-BODIPY precursor (1.0 mmol) in 20 mL of absolute ethanol.

-

Slowly add 80% hydrazine hydrate (10 drops) to the solution at room temperature.

-

Stir the reaction mixture for 5 minutes.

-

Remove the solvent under reduced pressure (in vacuo).

-

Purify the crude product by flash chromatography on silica gel to obtain the desired BODIPY-appended hydrazine.

A similar procedure can be followed using an 8-methylthio-BODIPY precursor, where the reaction is stirred for 30 minutes.

Another versatile method is the condensation reaction between an aldehyde-functionalized BODIPY and a hydrazine derivative, such as 2-hydrazinopyridine, to form a hydrazone linkage.

Experimental Protocol: Synthesis of a BODIPY-Hydrazone

-

Dissolve the aldehyde-functionalized BODIPY (1.0 equiv) in a suitable solvent (e.g., ethanol).

-

Add the corresponding hydrazine derivative (e.g., 2-hydrazinopyridine, 1.0 equiv).

-

Add a catalytic amount of acid (e.g., a few drops of acetic acid).

-

Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Collect the precipitated product by filtration and wash with a cold solvent (e.g., ethanol).

-

If necessary, purify the product further by recrystallization or column chromatography.

Experimental Workflow: Synthesis of BODIPY-Appended Hydrazines

Caption: General synthetic workflows for BODIPY-appended hydrazines.

Characterization Techniques

A comprehensive characterization of newly synthesized BODIPY-appended hydrazines is crucial to confirm their structure and purity. The following techniques are typically employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹¹B, and ¹⁹F NMR are used to elucidate the molecular structure. The incorporation of a second BODIPY dye onto a hydrazine fragment can result in a downfield shift in the ¹⁹F and ¹¹B NMR spectra.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the synthesized compounds.

-

UV-Visible Absorption Spectroscopy: This technique is used to determine the absorption maxima (λ_abs) of the compounds, which is characteristic of the BODIPY core.

-

Fluorescence Spectroscopy: This is used to measure the emission maxima (λ_em) and fluorescence quantum yield (Φ_f). Many BODIPY-hydrazines are non-fluorescent and exhibit a "turn-on" response upon reaction with an analyte.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify characteristic functional groups, such as the N-H and C=N stretching vibrations in BODIPY-hydrazones.

-

Cyclic Voltammetry (CV): CV is used to investigate the redox properties of the molecules. The incorporation of a hydrazine moiety can introduce new reduction events.

Quantitative Data Summary

The photophysical and electrochemical properties of BODIPY-appended hydrazines are highly dependent on the substitution pattern of the BODIPY core and the nature of the hydrazine moiety. A summary of representative data is presented below.

| Compound Type | λ_abs (nm) | λ_em (nm) | Φ_f | Excited State Lifetime (ns) | E_red (V vs. Cp₂Fe/Cp₂Fe⁺) | Ref |

| meso-Hydrazinyl-BODIPY (BHA) | 307 | N/A (non-fluorescent) | - | - | - | |

| BHA + Formaldehyde (Product 2) | 337 | 468 | 0.40 | - | - | |

| Generic BODIPY-Hydrazine | - | - | - | 2-6 | -1.70 (average) | |

| Pyridylhydrazone-BODIPY (BODIPY-PH) | - | - | - | - | - | |

| BODIPY-PH + Fe³⁺ | - | - | - | - | - |

Signaling and Sensing Mechanisms

BODIPY-appended hydrazines are often designed as fluorescent probes that operate through specific signaling mechanisms upon interaction with a target analyte.

In some designs, the hydrazine group acts as an electron donor, and the BODIPY core acts as an electron acceptor. In the "off" state, photoinduced electron transfer or a twisted intramolecular charge transfer (TICT) state can quench the fluorescence. Upon reaction of the hydrazine with an analyte (e.g., formaldehyde), this ICT process is inhibited, leading to a "turn-on" fluorescence response.

Signaling Pathway: ICT-Based Sensing

References

- 1. researchgate.net [researchgate.net]

- 2. BODIPY-Based Molecules for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Functionalization of BODIPY Dyes with Additional C-N Double Bonds and Their Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility and Application of BODIPY™ FL Hydrazide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the solubility characteristics and handling protocols for BODIPY™ FL Hydrazide, a versatile green-fluorescent dye. It is designed to provide researchers with the necessary technical information for its effective use in labeling applications involving aldehydes and ketones, such as the study of glycoproteins and polysaccharides.

Core Properties and Solubility

BODIPY™ FL Hydrazide is a bright, photostable fluorescent dye featuring a hydrazide reactive group.[1] This moiety readily reacts with carbonyl compounds (aldehydes and ketones) to form a hydrazone, a type of Schiff base.[2][3][4][5] Its fluorescence is characterized by sharp emission peaks and is largely insensitive to environmental pH, making it a robust tool for cellular imaging and analysis. The dye's solubility is highly dependent on the solvent system employed.

Data Presentation: Solubility Overview

The following table summarizes the quantitative and qualitative solubility data for BODIPY™ FL Hydrazide in dimethyl sulfoxide (DMSO) and aqueous solutions.

| Solvent System | Molar Concentration | Gravimetric Concentration | Notes | Source(s) |

| DMSO | ~408.34 mM | 125 mg/mL | Requires sonication for complete dissolution. Use of anhydrous (newly opened) DMSO is critical as the compound's solubility is significantly impacted by absorbed water. | |

| Aqueous Solution (Water) | 20.2 mM | 6.94 g/L | Described as "poorly soluble". This value may represent a maximum achievable concentration under specific conditions, not a readily soluble state. | |

| Other Solvents | Not Quantified | Not Quantified | Soluble in polar organic solvents like DMF and methanol. Moderately soluble in acetonitrile and dichloromethane (DCM). |

Experimental Protocols

Proper handling and preparation of BODIPY™ FL Hydrazide solutions are crucial for successful and reproducible experimental outcomes.

2.1 Preparation of a DMSO Stock Solution (e.g., 10 mM)

This protocol outlines the steps to prepare a concentrated stock solution in DMSO, which can be further diluted for working solutions.

-

Acclimation: Allow the vial of solid BODIPY™ FL Hydrazide powder to equilibrate to room temperature before opening to prevent moisture condensation.

-

Solvent Addition: Use a new, unopened bottle of anhydrous, high-purity DMSO. Hygroscopic DMSO that has absorbed moisture from the air will significantly reduce the solubility of the dye.

-

Dissolution: Add the appropriate volume of DMSO to the vial to achieve the desired concentration (e.g., for 1 mg of powder with MW ~306.12 g/mol , add ~327 µL for a 10 mM stock).

-

Aid Dissolution: Vortex the solution thoroughly. To achieve maximum solubility, sonicate the vial in an ultrasonic water bath for several minutes. Gentle warming to 37°C can also be employed. Visually inspect the solution to ensure no solid particulates remain.

-

Storage: Store the stock solution in small, single-use aliquots to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for up to six months, protected from light.

2.2 Preparation of an Aqueous Working Solution

Stock solutions in DMSO are typically diluted into an aqueous buffer (e.g., Phosphate-Buffered Saline, PBS) immediately before use.

-

Retrieve Stock: Thaw a single aliquot of the DMSO stock solution.

-

Dilution: Add the required volume of the DMSO stock to your aqueous buffer of choice (e.g., PBS, serum-free media) to reach the final working concentration (typically in the 1-10 µM range).

-

Mixing: Mix thoroughly by vortexing or flicking the tube. The working solution is now ready for use in your labeling protocol.

Visualization of Mechanisms and Workflows

3.1 Reaction Pathway for Carbonyl Labeling

BODIPY™ FL Hydrazide labels biomolecules through a two-step process. Initially, the hydrazide group reacts with an aldehyde or ketone to form a reversible hydrazone bond (a Schiff base). This bond can then be stabilized through chemical reduction to form a stable, covalent linkage.

Caption: Reaction of BODIPY™ FL Hydrazide with a carbonyl group.

3.2 Experimental Workflow: Glycoprotein Labeling on Live Cells

This diagram illustrates a typical workflow for labeling cell surface glycoproteins. The process involves the oxidation of sialic acid sugars to generate aldehydes, followed by reaction with the dye.

Caption: Workflow for fluorescent labeling of cell surface glycoproteins.

References

BODIPY FL Hydrazide: A Technical Guide to its Photophysical Properties and Applications in Bio-Labeling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the photophysical properties, specifically the quantum yield and extinction coefficient, of BODIPY FL Hydrazide. It details the experimental protocols for the determination of these key parameters and for its application in the fluorescent labeling of biomolecules. Furthermore, this guide illustrates the experimental workflows and a relevant signaling pathway using schematic diagrams to facilitate a deeper understanding of its practical applications in research and drug development.

Core Photophysical Properties

This compound is a highly efficient and photostable green-fluorescent dye. Its exceptional brightness and reactivity make it a valuable tool for labeling aldehydes and ketones on biomolecules such as polysaccharides and glycoproteins. The key quantitative photophysical parameters of this compound are summarized in the table below.

| Property | Value | Units |

| Fluorescence Quantum Yield (Φ) | 0.97 | - |

| Molar Extinction Coefficient (ε) | 92,000 | M⁻¹cm⁻¹ |

| Excitation Maximum (λex) | 503 | nm |

| Emission Maximum (λem) | 509 | nm |

Experimental Protocols

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is a crucial parameter for quantifying the concentration of a substance in solution using the Beer-Lambert law.

Materials:

-

This compound

-

Spectrophotometer-grade solvent (e.g., Dimethyl sulfoxide - DMSO)

-

Calibrated UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a precise volume of DMSO to prepare a concentrated stock solution.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution with known concentrations.

-

Absorbance Measurement: Measure the absorbance of each dilution at the absorption maximum (λmax ≈ 503 nm) using the UV-Vis spectrophotometer. Use the same solvent as a blank.

-

Data Analysis: Plot the absorbance values against the corresponding concentrations. The data should yield a linear relationship. The molar extinction coefficient is calculated from the slope of this line according to the Beer-Lambert law (A = εbc), where A is absorbance, b is the path length (1 cm), and c is the concentration.

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The relative method involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.

Materials:

-

This compound solution of known absorbance

-

Fluorescence standard with a known quantum yield in a similar emission range (e.g., Fluorescein in 0.1 M NaOH, Φ = 0.95)

-

Spectrofluorometer with an excitation and emission monochromator

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Solution Preparation: Prepare dilute solutions of both the this compound and the fluorescence standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

-

Absorbance Spectra: Record the absorbance spectra of both the sample and the standard.

-

Fluorescence Spectra: Record the corrected fluorescence emission spectra of both the sample and the standard, exciting at the same wavelength.

-

Data Analysis: The quantum yield of the sample (Φ_sample) is calculated using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)

Where:

-

Φ_std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

-

Labeling of Glycoproteins with this compound

This compound reacts with aldehyde or ketone groups to form a stable hydrazone bond. In glycoproteins, these functional groups can be generated by the mild oxidation of sialic acid residues.

Materials:

-

Glycoprotein (e.g., an antibody)

-

This compound

-

Sodium meta-periodate (NaIO₄)

-

Labeling buffer (e.g., 0.1 M Sodium Acetate, pH 5.5)

-

Quenching solution (e.g., 10 mM glycerol or ethylene glycol)

-

Desalting column or dialysis tubing for purification

-

Anhydrous DMSO

Procedure:

-

Oxidation of Glycoprotein:

-

Dissolve the glycoprotein in the labeling buffer.

-

Add a freshly prepared solution of sodium meta-periodate to the glycoprotein solution.

-

Incubate the reaction in the dark for 20-30 minutes at room temperature.

-

Quench the reaction by adding the quenching solution.

-

Remove excess periodate and quenching reagent by passing the solution through a desalting column equilibrated with the labeling buffer.

-

-

Labeling Reaction:

-

Prepare a stock solution of this compound in anhydrous DMSO.

-

Add the this compound solution to the oxidized glycoprotein solution. A molar excess of the dye is typically used.

-

Incubate the reaction for 2-4 hours at room temperature in the dark.

-

-

Purification:

-

Remove the unreacted dye by size-exclusion chromatography (desalting column) or dialysis against an appropriate buffer (e.g., PBS).

-

Visualizations

The following diagrams illustrate the experimental workflow for glycoprotein labeling and a relevant signaling pathway where this compound can be utilized as a detection reagent.

A Technical Guide to BODIPY Dyes: Advantages and Applications in High-Performance Fluorescent Probes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) scaffold has emerged as a superior class of fluorophores for the design of fluorescent probes.[][2] Their exceptional photophysical properties, including high fluorescence quantum yields, large molar absorption coefficients, and sharp emission spectra, set them apart from traditional dyes like fluorescein and rhodamine.[3] Furthermore, their remarkable chemical and photostability, coupled with a unique insensitivity to environmental polarity and pH, make them ideal for robust and reproducible assays in complex biological systems. The true power of the BODIPY core lies in its structural versatility; its framework can be precisely modified to fine-tune spectral properties and introduce functionalities for sensing a wide array of analytes, from metal ions to reactive oxygen species (ROS), and for imaging specific cellular microenvironments and organelles. This guide provides an in-depth overview of the core advantages of BODIPY dyes, quantitative photophysical data, and conceptual frameworks for their application in advanced biological research.

Core Advantages of BODIPY Dyes

BODIPY dyes offer a powerful combination of features that overcome the limitations of many conventional fluorescent probes.

Superior Photophysical Properties

-

High Brightness: BODIPY dyes are renowned for their exceptionally high fluorescence quantum yields (Φ), often approaching 1.0, even in aqueous environments. This, combined with large molar extinction coefficients (ε > 80,000 M⁻¹cm⁻¹), results in intensely bright fluorescent signals, enabling the sensitive detection of low-abundance targets.

-

Narrow Emission Spectra: A key advantage is their characteristically sharp and narrow emission peaks. This minimizes spectral overlap (crosstalk) in multicolor imaging experiments, allowing for more accurate and reliable multiplexed detection compared to dyes with broader emission profiles.

-

Small Stokes Shift: The BODIPY core exhibits a uniquely small Stokes shift (the difference between the absorption and emission maxima).

Environmental Insensitivity

A defining feature of the BODIPY core is its relative insensitivity to changes in solvent polarity and pH. This stability ensures a more consistent and predictable fluorescent signal in the fluctuating and heterogeneous environments found within living cells, reducing artifacts and improving data reliability.

Exceptional Stability

-

Photostability: Compared to traditional dyes, BODIPY fluorophores exhibit remarkable resistance to photobleaching, even under prolonged and intense light exposure. This high photostability is critical for long-term time-lapse imaging and dynamic monitoring of cellular processes.

-

Chemical Stability: The BODIPY core is chemically robust and stable under a wide range of physiological conditions, making it suitable for demanding in vitro and in vivo applications.

Structural Versatility and Tunability

The BODIPY scaffold is highly amenable to chemical modification at multiple positions. This synthetic tractability is perhaps its most significant advantage, allowing for:

-

Spectral Tuning: Modifications to the core structure can systematically shift the absorption and emission wavelengths across the visible and into the near-infrared (NIR) spectrum (from ~500 nm to over 900 nm). This allows for the creation of a palette of dyes compatible with various laser lines and optical filter sets.

-

Functionalization: Specific recognition moieties can be readily attached to the BODIPY core to create probes that respond to specific analytes (e.g., metal ions, ROS, pH) or environmental properties (e.g., viscosity, polarity).

-

Targeted Localization: By conjugating targeting ligands, BODIPY probes can be directed to specific subcellular organelles like mitochondria, lysosomes, or lipid droplets, enabling high-resolution imaging of organelle function and dynamics.

Quantitative Photophysical Properties

The photophysical properties of BODIPY dyes can be precisely tuned through chemical substitution. The following table summarizes key data for several common BODIPY derivatives, showcasing their performance.

| BODIPY Derivative | λ_abs (nm) | λ_em (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Primary Application Area |

| BODIPY FL | ~503 | ~512 | > 80,000 | ~0.90 - 1.0 | General Labeling, Fluorescein Substitute |

| BODIPY 493/503 | ~493 | ~503 | ~80,000 | High | Neutral Lipid Staining |

| BODIPY R6G | ~528 | ~547 | High | High | Rhodamine 6G Substitute |

| BODIPY TMR | ~543 | ~569 | High | High | Tetramethylrhodamine Substitute |

| BODIPY TR | ~592 | ~618 | High | High | Texas Red Substitute |

| Iodinated BODIPY | ~530 | ~543 | ~80,000 | Low (~0.01) | Photosensitizer (PDT), Triplet State Probe |

| Aza-BODIPY | 650 - 800 | 650 - 800 | High | High | NIR Imaging, Photodynamic Therapy |

Note: Values are approximate and can vary depending on the solvent and specific chemical conjugation.

Methodologies and Workflows

Detailed Experimental Protocol: General Cellular Staining

The following protocol is a representative example for staining live cells with a BODIPY-based probe. Optimization is required depending on the cell type and specific probe.

Materials:

-

BODIPY probe stock solution (e.g., 1-5 mM in anhydrous DMSO).

-

Live cells cultured on glass-bottom dishes or coverslips.

-

Phosphate-Buffered Saline (PBS), pH 7.4.

-

Complete cell culture medium.

-

Fluorescence microscope with appropriate filter sets.

Procedure:

-

Probe Preparation: Prepare a working solution of the BODIPY probe by diluting the DMSO stock solution in pre-warmed complete culture medium or PBS to a final concentration typically ranging from 100 nM to 10 µM. Vortex briefly to ensure complete mixing.

-

Cell Preparation: Aspirate the culture medium from the cells. Wash the cells once with pre-warmed PBS to remove residual serum and media components.

-

Staining: Add the BODIPY working solution to the cells, ensuring the entire cell monolayer is covered.

-

Incubation: Incubate the cells for a period ranging from 15 to 60 minutes at 37°C in a CO₂ incubator. Incubation time must be optimized for the specific probe and cell line to achieve sufficient signal with minimal background.

-

Washing: After incubation, aspirate the staining solution. Wash the cells two to three times with pre-warmed PBS or culture medium to remove any unbound probe.

-

Imaging: Add fresh, pre-warmed medium or an appropriate imaging buffer to the cells. Mount the dish or coverslip onto the stage of a fluorescence microscope.

-

Data Acquisition: Acquire images using the appropriate excitation laser line and emission filter for the specific BODIPY dye. Use the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching, although BODIPY dyes are highly resistant.

Conceptual Signaling Pathway: Detection of Oxidative Stress

BODIPY probes are powerful tools for visualizing signaling events like the generation of reactive oxygen species (ROS). Probes can be designed to react specifically with analytes such as hydrogen peroxide (H₂O₂) or nitric oxide (NO), leading to a "turn-on" fluorescence response.

The diagram below illustrates a simplified workflow where a cell, under inflammatory or metabolic stress, produces ROS. A specialized BODIPY probe, engineered with a ROS-cleavable linker, detects this change.

Applications in Fluorescent Probe Design

The tunability of the BODIPY core has led to the development of sophisticated probes for a wide range of applications.

Probes for Ions and Small Molecules

By incorporating specific chelating groups, BODIPY dyes have been engineered into highly selective and sensitive sensors for various metal ions, including Au³⁺, Cu²⁺, Fe³⁺, and Zn²⁺. These probes often operate via mechanisms like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT), where ion binding modulates the fluorescence output, resulting in a "turn-on" or ratiometric signal.

Probes for Microenvironment Properties

-

Viscosity: "Molecular rotors" based on the BODIPY scaffold are a prominent class of viscosity sensors. In these probes, intramolecular rotation around a single bond is hindered in viscous environments. This restriction of movement blocks a non-radiative decay pathway, causing a dramatic increase in fluorescence intensity or lifetime, which can be quantitatively correlated to the microviscosity of organelles or the cytoplasm.

-

Polarity: While the core BODIPY structure is largely insensitive to solvent polarity, specific derivatives can be designed to be sensitive to their environment. This feature allows for the creation of probes that can map the polarity of different cellular compartments, such as lipid droplets and membranes.

Probes in Bio-imaging and Theranostics

The excellent brightness and photostability of BODIPY dyes make them ideal for high-resolution, long-term cellular imaging. They are used to stain lipids, membranes, and other cellular components with high specificity. Furthermore, by incorporating heavy atoms like iodine or bromine, the intersystem crossing efficiency can be increased, turning the BODIPY dye into an effective photosensitizer. Upon light activation, these photosensitizers generate cytotoxic ROS, a mechanism used in Photodynamic Therapy (PDT) for cancer treatment. This dual function as both an imaging agent and a therapeutic agent makes BODIPY dyes a powerful platform for theranostics.

The workflow for developing and applying a targeted BODIPY probe is outlined below.

Conclusion

BODIPY dyes represent a premier class of fluorophores whose advantages—superior brightness, unparalleled stability, and exceptional versatility—make them indispensable tools in modern biological and biomedical research. Their robust and tunable nature allows for the rational design of high-performance probes that can visualize and quantify a vast range of biological processes with high fidelity. As synthetic methodologies continue to advance, the development of novel BODIPY-based probes, particularly in the NIR window for deep-tissue imaging, will continue to push the boundaries of fluorescence imaging, diagnostics, and therapy.

References

BODIPY® FL Hydrazide: A Technical Guide for Researchers

An in-depth technical guide for researchers, scientists, and drug development professionals on the application of BODIPY® FL Hydrazide for fluorescent labeling.

Core Properties of BODIPY® FL Hydrazide

BODIPY® FL Hydrazide is a bright, green-fluorescent dye widely utilized for the covalent labeling of biomolecules. Its primary application lies in the detection and analysis of glycoproteins and polysaccharides. The hydrazide functional group specifically reacts with aldehyde or ketone moieties, which can be natively present or, more commonly, introduced into carbohydrates through mild oxidation. This specificity allows for targeted labeling of the glycan portions of biomolecules, minimizing interference with protein structure and function.

There are two commonly referenced forms of BODIPY® FL Hydrazide, which can lead to confusion regarding its properties. The table below clarifies the distinction between the free base and its hydrochloride salt.

| Property | BODIPY® FL Hydrazide (Free Base) | BODIPY® FL Hydrazide (Hydrochloride) |

| CAS Number | 178388-71-1[1] | 2183473-45-0[2] |

| Molecular Formula | C₁₄H₁₇BF₂N₄O[3] | C₁₄H₁₈BClF₂N₄O[2] |

| Molecular Weight | ~306.12 g/mol [4] | ~342.58 g/mol |

| Appearance | Brown to red solid powder | Brown to orange solid |

| Excitation (λex) | ~495-503 nm | ~503 nm |

| Emission (λem) | ~509-516 nm | ~509 nm |

| Solubility | Soluble in polar organic solvents (DMSO, DMF), methanol; moderately soluble in acetonitrile, DCM; poorly soluble in water. | Soluble in polar organic solvents (DMSO, DMF), methanol; moderately soluble in acetonitrile, DCM; poorly soluble in water. |

Experimental Protocols

The most prevalent use of BODIPY® FL Hydrazide is in the fluorescent labeling of glycoproteins. This process typically involves two main steps: the oxidation of the carbohydrate side chains to generate aldehydes, followed by the reaction of these aldehydes with the hydrazide group of the dye.

Protocol for Labeling of Glycoproteins

This protocol provides a general framework for the labeling of glycoproteins, such as antibodies, using BODIPY® FL Hydrazide. Optimization may be required for specific proteins and experimental setups.

Materials:

-

Purified Glycoprotein (e.g., IgG antibody)

-

BODIPY® FL Hydrazide

-

Sodium meta-periodate (NaIO₄)

-

Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5

-

Quenching Solution (e.g., 1 M ethylene glycol or 200 mM Sodium Sulfite)

-

Anhydrous DMSO

-

Purification Column (e.g., Sephadex G-25 desalting column)

-

Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

-

Oxidation of the Glycoprotein:

-

Dissolve the glycoprotein in the Reaction Buffer to a concentration of approximately 5 mg/mL.

-

Prepare a fresh solution of 20 mM sodium meta-periodate in the Reaction Buffer. This solution should be used immediately.

-

Add an equal volume of the periodate solution to the glycoprotein solution.

-

Incubate the mixture for 5-20 minutes at room temperature in the dark. The mild oxidation with periodate cleaves the vicinal diols in the sugar residues, primarily sialic acids, to form aldehyde groups.

-

Quench the reaction by adding the Quenching Solution.

-

Remove excess periodate and quenching reagent by desalting the glycoprotein solution using a desalting column equilibrated with the Reaction Buffer.

-

-

Labeling with BODIPY® FL Hydrazide:

-

Prepare a stock solution of BODIPY® FL Hydrazide in anhydrous DMSO (e.g., 50 mM).

-

Add the BODIPY® FL Hydrazide stock solution to the oxidized glycoprotein solution. A 10- to 50-fold molar excess of the dye to the protein is a common starting point.

-

Incubate the reaction mixture for 2-4 hours at room temperature in the dark with gentle stirring. During this incubation, the hydrazide group of the dye reacts with the generated aldehyde groups on the glycoprotein to form a stable hydrazone bond.

-

-

Purification of the Labeled Glycoprotein:

-

Remove the unreacted BODIPY® FL Hydrazide by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with PBS, pH 7.4.

-

Collect the fractions containing the fluorescently labeled glycoprotein, which will elute first. The smaller, unconjugated dye molecules will be retained on the column and elute later.

-

Monitor the elution by measuring the absorbance at 280 nm (for the protein) and ~503 nm (for the BODIPY® FL dye).

-

Pool the fractions containing the labeled protein.

-

-

Storage:

-

Store the purified, labeled glycoprotein at 4°C, protected from light. For long-term storage, consider adding a protein stabilizer (e.g., BSA) and storing at -20°C or -80°C.

-

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the experimental processes and related biological pathways, the following diagrams have been generated using the DOT language.

Caption: Workflow for the fluorescent labeling of glycoproteins using BODIPY® FL Hydrazide.

While BODIPY® FL Hydrazide itself is a labeling reagent and not directly involved in signaling pathways, other BODIPY® conjugates are instrumental in studying cellular processes. For instance, BODIPY® FL C5-Ceramide is a fluorescent analog of ceramide that is widely used to investigate sphingolipid metabolism and trafficking, which are integral to various signaling events.

Caption: Simplified pathway of BODIPY® FL C5-Ceramide metabolism and its role in studying lipid signaling.

References

Foundational Principles of BODIPY Staining Techniques: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of cellular imaging and analysis, the ability to precisely visualize and quantify specific cellular components and processes is paramount. Among the arsenal of fluorescent probes available, BODIPY (boron-dipyrromethene) dyes have emerged as a powerful and versatile tool, particularly for the investigation of lipid biology and oxidative stress. Their unique photophysical properties, including high fluorescence quantum yields, sharp emission spectra, and relative insensitivity to environmental polarity and pH, make them superior to many traditional fluorescent dyes.[1][2][] This technical guide delves into the foundational principles of BODIPY staining techniques, providing an in-depth exploration of their mechanism of action, experimental protocols, and data interpretation for researchers, scientists, and professionals in drug development.

Core Principles of BODIPY Dyes

The utility of BODIPY dyes in cellular staining is rooted in their distinct chemical structure and resulting fluorescence characteristics. The core structure, a dipyrromethene ligand complexed with a boron difluoride moiety, can be chemically modified at various positions to create a diverse palette of probes with tailored spectral properties and cellular targets.[]

Mechanism of Action: The primary mechanism underpinning the application of many BODIPY dyes in cellular imaging is their lipophilicity.[] This property drives their passive diffusion across cellular membranes and subsequent accumulation in nonpolar environments. For instance, dyes like BODIPY 493/503 are highly soluble in neutral lipids, leading to their specific and bright staining of lipid droplets. These organelles, central to lipid storage and metabolism, are crucial in various physiological and pathological states, including obesity, diabetes, and cancer.

Key Advantages of BODIPY Dyes:

-

High Photostability: BODIPY dyes are more resistant to photobleaching compared to traditional dyes like fluorescein, enabling prolonged imaging and time-lapse studies.

-

Narrow Emission Spectra: Their sharp emission peaks minimize spectral overlap, making them ideal for multicolor imaging experiments.

-

High Quantum Yield: Many BODIPY dyes exhibit fluorescence quantum yields approaching 1.0, resulting in bright signals.

-

Environmental Insensitivity: The fluorescence of most BODIPY dyes is not significantly affected by solvent polarity or pH, leading to more reliable and reproducible staining.

-

Low Cytotoxicity: At typical working concentrations, BODIPY dyes exhibit low toxicity, making them well-suited for live-cell imaging.

Common BODIPY Dyes and Their Applications

The versatility of the BODIPY core has led to the development of a wide range of fluorescent probes. The table below summarizes the properties and applications of some commonly used BODIPY dyes.

| BODIPY Dye | Excitation Max (nm) | Emission Max (nm) | Primary Application(s) |

| BODIPY 493/503 | 493 | 503 | Staining of neutral lipids in lipid droplets. |

| BODIPY FL | ~500 | ~506 | General purpose green fluorescent label, substitute for fluorescein. |

| BODIPY 505/515 | 505 | 515 | Staining of lipid droplets, suitable for multiplexing with other green/blue channels. |

| BODIPY 581/591 C11 | 581 (reduced), 488 (oxidized) | 591 (reduced), 510 (oxidized) | Ratiometric sensor for lipid peroxidation. |

| BODIPY TR | ~589 | ~617 | Red fluorescent label. |

Experimental Protocols

Accurate and reproducible results with BODIPY staining hinge on meticulous adherence to optimized protocols. Below are detailed methodologies for common applications.

Staining of Lipid Droplets in Live Cells with BODIPY 493/503

This protocol is designed for the visualization of lipid droplets in living cells, allowing for the real-time observation of their dynamics.

Materials:

-

BODIPY 493/503 stock solution (1 mg/mL in DMSO)

-

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Cell culture medium

-

Live-cell imaging chamber or coverslips

Procedure:

-

Cell Preparation: Culture cells to 70-80% confluency in a suitable vessel for imaging.

-

Preparation of Staining Solution: Prepare a fresh working solution of BODIPY 493/503 at a final concentration of 0.5–2 µM in pre-warmed cell culture medium or PBS. It is crucial to vortex the solution well upon dilution from the DMSO stock to prevent dye aggregation.

-

Cell Washing: Gently wash the cells twice with pre-warmed PBS or HBSS to remove any residual serum.

-

Staining: Add the BODIPY 493/503 working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

-

Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or HBSS to remove unbound dye and reduce background fluorescence.

-

Imaging: Image the cells immediately using a fluorescence microscope equipped with standard green fluorescence filter sets (e.g., excitation ~488 nm, emission ~520 nm).

Experimental workflow for live-cell lipid droplet staining.

Staining of Lipid Droplets in Fixed Cells with BODIPY 493/503

Fixation can be necessary for certain experimental designs, such as immunofluorescence co-staining.

Materials:

-

BODIPY 493/503 stock solution (1 mg/mL in DMSO)

-

PBS

-

4% Paraformaldehyde (PFA) in PBS

-

Mounting medium

Procedure:

-

Cell Preparation: Culture cells on coverslips to the desired confluency.

-

Fixation: Gently wash the cells with PBS, then fix with 4% PFA for 10-15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each to remove the fixative.

-

Staining: Prepare a 0.5–5 µM working solution of BODIPY 493/503 in PBS. Add the staining solution to the fixed cells and incubate for 20-60 minutes at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS to remove unbound dye.

-

Mounting and Imaging: Mount the coverslips onto microscope slides using an anti-fade mounting medium. Image using a fluorescence or confocal microscope.

Ratiometric Imaging of Lipid Peroxidation with BODIPY 581/591 C11

BODIPY 581/591 C11 is a valuable tool for assessing oxidative stress by detecting lipid peroxidation. Upon oxidation of its polyunsaturated butadienyl moiety, the dye's fluorescence emission shifts from red (~590 nm) to green (~510 nm). This ratiometric shift allows for a quantitative measure of lipid peroxidation that is independent of dye concentration.

Materials:

-

BODIPY 581/591 C11 stock solution (10 mM in DMSO)

-

Cell culture medium or HBSS

-

Inducer of oxidative stress (e.g., cumene hydroperoxide) (optional, for positive control)

Procedure:

-

Cell Preparation: Culture cells in an appropriate imaging vessel.

-

Staining: Prepare a working solution of BODIPY 581/591 C11 at a final concentration of 1-2 µM in cell culture medium or HBSS. Incubate the cells with the staining solution for 30 minutes at 37°C.

-

Washing: Wash the cells twice with HBSS.

-

Induction of Lipid Peroxidation (Optional): Treat cells with an inducing agent (e.g., 100-200 µM cumene hydroperoxide for 2 hours) to elicit a positive response.

-

Imaging: Acquire images using a fluorescence microscope with two filter sets: one for the reduced form (red fluorescence; e.g., Ex: ~580 nm, Em: ~600 nm) and one for the oxidized form (green fluorescence; e.g., Ex: ~488 nm, Em: ~520 nm).

-

Analysis: The ratio of the green to red fluorescence intensity is calculated to quantify the extent of lipid peroxidation.

Signaling pathway of BODIPY 581/591 C11 in lipid peroxidation.

Quantitative Data Analysis

BODIPY staining is amenable to quantitative analysis, providing valuable numerical data to complement qualitative observations.

Fluorescence Microscopy:

-

Intensity Measurement: The mean fluorescence intensity within defined regions of interest (e.g., individual lipid droplets or whole cells) can be quantified using image analysis software.

-

Object Counting and Sizing: The number, size, and distribution of lipid droplets can be automatically analyzed.

Flow Cytometry:

-

Flow cytometry allows for the high-throughput quantification of fluorescence intensity in thousands of individual cells, providing population-level data on lipid content.

Troubleshooting

Common issues encountered during BODIPY staining and their potential solutions are outlined below.

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Weak Fluorescence Signal | - Insufficient dye concentration- Short incubation time- Poor cell health | - Optimize dye concentration (typically 0.5–2 µM)- Increase incubation time slightly- Ensure cells are healthy and not over-confluent |

| High Background Fluorescence | - Incomplete removal of unbound dye- Presence of residual culture medium | - Perform thorough washing steps before and after staining- Use a mild buffer like PBS or HBSS for washing |

| Dye Aggregation | - Poor solubility of the dye in aqueous solution | - Vigorously shake or vortex the working solution after diluting the DMSO stock- Prepare fresh staining solution for each experiment |

| Photobleaching | - Prolonged exposure to excitation light | - Minimize light exposure- Use an anti-fade mounting medium for fixed cells |

Conclusion

BODIPY dyes represent a cornerstone of modern fluorescent labeling techniques, offering unparalleled advantages for the study of cellular lipids and oxidative stress. Their bright, stable, and specific staining properties, combined with their suitability for both live and fixed cell applications, empower researchers to investigate complex cellular processes with high fidelity. By understanding the foundational principles of BODIPY staining and adhering to optimized protocols, scientists can generate robust and reliable data, advancing our understanding of cellular function in health and disease and aiding in the development of novel therapeutics.

References

The Rise of BODIPY: A Technical Guide to the Discovery and Development of Advanced Fluorescent Probes

A deep dive into the synthesis, photophysical properties, and diverse applications of BODIPY-based fluorescent probes, tailored for researchers, scientists, and drug development professionals.

The field of fluorescent probes has been revolutionized by the emergence of BODIPY (boron-dipyrromethene) dyes, a versatile class of fluorophores renowned for their exceptional photophysical properties.[1][2] Characterized by high fluorescence quantum yields, sharp and intense absorption and emission peaks, and remarkable photostability, BODIPY-based probes have become indispensable tools in a myriad of scientific disciplines, from fundamental cell biology to cutting-edge drug discovery.[][4] This technical guide provides a comprehensive overview of the discovery, development, and application of these powerful molecular imaging agents.

Core Structure and Photophysical Advantages

The core structure of BODIPY consists of a dipyrromethene ligand complexed with a boron difluoride moiety (BF2). This rigid and symmetric framework is responsible for many of its desirable fluorescent properties.[5] Unlike many traditional fluorescent dyes, BODIPY derivatives are relatively insensitive to solvent polarity and pH changes, ensuring reliable performance in complex biological environments. Furthermore, the BODIPY core can be readily functionalized at various positions, allowing for the fine-tuning of its spectral properties and the introduction of specific recognition elements for targeted applications. This synthetic versatility has led to the development of a vast library of BODIPY probes with absorption and emission profiles spanning the visible to the near-infrared (NIR) spectrum.

Key Applications in Research and Drug Development

The unique characteristics of BODIPY dyes have enabled their application in a wide range of research areas:

-

Cellular Imaging: BODIPY probes are widely used for high-resolution imaging of subcellular structures and dynamics. Their high brightness and photostability make them ideal for long-term live-cell imaging and super-resolution microscopy techniques.

-

Sensing of Analytes: By incorporating specific recognition moieties, BODIPY dyes can be transformed into highly sensitive and selective fluorescent probes for a variety of analytes, including metal ions, reactive oxygen species (ROS), and changes in environmental parameters like viscosity.

-

Drug Delivery and Theranostics: The excellent photophysical properties of BODIPY dyes make them promising candidates for theranostic applications, where they can simultaneously act as imaging agents and photosensitizers for photodynamic therapy (PDT). Their ability to be conjugated with drugs allows for the real-time tracking of drug delivery and release.

Quantitative Data of Representative BODIPY Probes

The following tables summarize the key photophysical properties of several commonly used BODIPY-based fluorescent probes.

| Probe Name | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Application |

| BODIPY FL | 505 | 513 | >0.9 | ~80,000 | General labeling |

| BODIPY 493/503 | 493 | 503 | ~0.9 | ~80,000 | Lipid droplet staining |

| BODIPY 581/591 C11 | 581 | 591 | - | - | Lipid peroxidation sensor |

| BODIPY TR | 589 | 617 | ~0.5 | ~100,000 | Red fluorescent labeling |

| Aza-BODIPY | 650-800 | 670-820 | Variable | Variable | NIR imaging, PDT |

Data is approximate and can vary depending on the solvent and local environment.

Experimental Protocols

General Protocol for Staining Lipid Droplets with BODIPY 493/503

This protocol provides a general guideline for staining lipid droplets in cultured cells. Optimization may be required for specific cell types and experimental conditions.

-

Cell Culture: Plate cells on a suitable imaging dish or slide and culture until they reach the desired confluency.

-

Probe Preparation: Prepare a stock solution of BODIPY 493/503 in high-quality anhydrous dimethyl sulfoxide (DMSO) at a concentration of 1-5 mM.

-

Staining Solution: Dilute the stock solution in pre-warmed cell culture medium or phosphate-buffered saline (PBS) to a final working concentration of 1-5 µM.

-

Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

-

Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS to remove unbound dye.

-

Imaging: Add fresh culture medium or PBS to the cells and image immediately using a fluorescence microscope with appropriate filter sets for green fluorescence (e.g., excitation ~488 nm, emission ~510-530 nm).

Synthesis of a Simple BODIPY Core

The following is a representative two-step synthesis for a basic BODIPY core structure.

Step 1: Condensation Reaction

Two equivalents of a pyrrole derivative are condensed with one equivalent of an aldehyde in the presence of an acid catalyst (e.g., trifluoroacetic acid, TFA) in a suitable solvent like dichloromethane (DCM). The reaction is typically stirred at room temperature.

Step 2: Oxidation and Boron Complexation

The resulting dipyrromethane intermediate is then oxidized using an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). Following oxidation, triethylamine (TEA) is added, followed by boron trifluoride etherate (BF₃·OEt₂) to form the stable BODIPY core.

Visualizing Key Processes

The following diagrams illustrate fundamental concepts and workflows related to BODIPY probes.

Caption: General workflow for the synthesis of the BODIPY core structure.

Caption: Mechanism of viscosity sensing using a BODIPY-based molecular rotor.

Caption: General principle of metal ion detection using a BODIPY-based fluorescent probe.

Future Perspectives

The development of BODIPY-based fluorescent probes is a rapidly evolving field. Current research focuses on extending their absorption and emission further into the NIR-II window for deeper tissue imaging, improving their water solubility for biological applications, and designing novel multi-functional probes for simultaneous sensing and therapy. The continued innovation in the design and synthesis of these remarkable fluorophores promises to further expand their impact on scientific research and clinical practice.

References

Methodological & Application

Application Notes and Protocols for Live-Cell Imaging with BODIPY FL Hydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY™ FL Hydrazide is a robust and photostable green fluorescent dye that serves as a valuable tool for live-cell imaging. Its primary application lies in the detection of aldehydes and ketones, which are key functional groups in various biological molecules and processes. The hydrazide moiety of BODIPY FL reacts with carbonyl groups to form a stable hydrazone, leading to a significant increase in fluorescence. This reactivity makes it an excellent probe for two main applications in living cells: the labeling of cell surface glycoproteins and the detection of protein carbonylation, a hallmark of oxidative stress.

BODIPY dyes, in general, are known for their sharp emission peaks, high quantum yield, and relative insensitivity to environmental polarity and pH, making them ideal for quantitative imaging in complex cellular environments.[1] This application note provides detailed protocols for the use of BODIPY FL Hydrazide in live-cell imaging, with a focus on detecting oxidative stress through protein carbonylation.

Principle of Detection

The staining mechanism of this compound relies on the chemical reaction between its hydrazide group (-NHNH₂) and carbonyl groups (aldehydes and ketones) present on biomolecules.[2] This reaction forms a Schiff base, which can be further stabilized, though this is more common in fixed-cell protocols. In live-cell imaging, the formation of the hydrazone itself results in a fluorescent signal that can be readily detected.

Applications in Live-Cell Imaging:

-

Detection of Oxidative Stress: Oxidative stress in cells leads to the formation of reactive oxygen species (ROS), which can damage cellular components, including proteins. This damage often results in the introduction of carbonyl groups into protein side chains, a process known as protein carbonylation.[3][4] this compound can be used to detect and quantify the extent of protein carbonylation, providing a direct measure of oxidative stress.[3]

-

Labeling of Glycoproteins: The carbohydrate chains of glycoproteins on the cell surface can be mildly oxidized to generate aldehyde groups. This compound can then be used to label these glycoproteins, allowing for the visualization of the glycocalyx and the study of its dynamics.

Quantitative Data Summary

| Parameter | Value | Reference(s) |

| Excitation Maximum (λex) | ~503 nm | |

| Emission Maximum (λem) | ~509 nm | |

| Recommended Working Concentration (Live Cells) | 0.1 - 10 µM | |

| Recommended Incubation Time (Live Cells) | 15 - 60 minutes | |

| Solvent for Stock Solution | Anhydrous DMSO |

Experimental Protocols

Protocol 1: Detection of Protein Carbonylation in Live Cells

This protocol describes the use of this compound to detect and visualize protein carbonylation in live cells as a marker for oxidative stress.

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Live-cell imaging medium (e.g., phenol red-free DMEM or HBSS)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Cells of interest cultured on imaging-compatible dishes or coverslips

-

Inducer of oxidative stress (e.g., hydrogen peroxide (H₂O₂), menadione, or other relevant compounds)

-

Fluorescence microscope with appropriate filter sets (e.g., FITC or GFP channel)

Procedure:

-

Preparation of this compound Stock Solution:

-

Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.

-

Store the stock solution at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

-

-

Cell Preparation and Induction of Oxidative Stress:

-

Plate cells on imaging dishes or coverslips and culture until they reach the desired confluency (typically 70-80%).

-

To induce oxidative stress, treat the cells with an appropriate agent. For example, incubate cells with 100-500 µM H₂O₂ in a serum-free medium for 1-2 hours at 37°C. The optimal concentration and incubation time should be determined experimentally for each cell type and stress-inducing agent.

-

Include an untreated control group of cells for comparison.

-

-

Staining with this compound:

-

After inducing oxidative stress, wash the cells twice with warm PBS or live-cell imaging medium to remove the stress-inducing agent.

-

Prepare a fresh working solution of this compound by diluting the stock solution in a pre-warmed serum-free medium or PBS to a final concentration of 1-5 µM. The optimal concentration should be determined empirically.

-

Incubate the cells with the this compound working solution for 30-60 minutes at 37°C, protected from light.

-

-

Washing and Imaging:

-

Remove the staining solution and wash the cells two to three times with warm PBS or live-cell imaging medium to remove any unbound dye.

-

Add fresh, pre-warmed live-cell imaging medium to the cells.

-

Image the cells immediately using a fluorescence microscope equipped with a suitable filter set for green fluorescence (Excitation: ~490-505 nm; Emission: ~510-530 nm).

-

Acquire images from both the treated and control cells using identical imaging parameters (e.g., exposure time, laser power).

-

-

Image Analysis:

-

Quantify the fluorescence intensity of individual cells or regions of interest using image analysis software (e.g., ImageJ or CellProfiler).

-

Compare the fluorescence intensity between the oxidative stress-induced cells and the control cells to determine the relative increase in protein carbonylation.

-

Protocol 2: Labeling of Cell Surface Glycoproteins in Live Cells

This protocol provides a method for labeling glycoproteins on the surface of living cells using this compound following mild oxidation.

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Live-cell imaging medium

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Sodium periodate (NaIO₄)

-

Cells of interest cultured in imaging-compatible dishes

Procedure:

-

Preparation of Reagents:

-

Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.

-

Prepare a fresh solution of 1 mM sodium periodate in PBS.

-

-

Cell Preparation and Oxidation:

-

Culture cells to the desired confluency on imaging dishes.

-

Wash the cells gently twice with cold PBS.

-

To generate aldehydes on cell surface sialic acids, treat the cells with 1 mM sodium periodate in PBS for 15-20 minutes on ice in the dark.

-

Gently wash the cells three times with cold PBS to remove any remaining periodate.

-

-

Staining with this compound:

-

Prepare a working solution of 2-10 µM this compound in a pre-warmed serum-free medium or PBS.

-

Incubate the cells with the staining solution for 30-60 minutes at 37°C, protected from light.

-

-

Washing and Imaging:

-

Remove the staining solution and wash the cells two to three times with warm PBS or live-cell imaging medium.

-

Add fresh, pre-warmed imaging medium to the cells.

-

Image the cell surface fluorescence using a confocal or widefield fluorescence microscope with the appropriate filter set.

-

Visualizations

Caption: Experimental workflow for detecting protein carbonylation.